
2-(Trihydroxysilyl)ethane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trihydroxysilyl)ethane-1-sulfonic acid is an organic compound that features both a sulfonic acid group and a trihydroxysilyl group. This unique combination of functional groups imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trihydroxysilyl)ethane-1-sulfonic acid typically involves the reaction of ethane-1-sulfonic acid with a silicon-containing reagent under controlled conditions. One common method includes the reaction of ethane-1-sulfonic acid with trichlorosilane, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trihydroxysilyl)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Alkylated and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Trihydroxysilyl)ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-(Trihydroxysilyl)ethane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the trihydroxysilyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethane-1-sulfonic acid:
3-Trihydroxysilyl-1-propanesulfonic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-(Trihydroxysilyl)ethane-1-sulfonic acid is unique due to the presence of both sulfonic acid and trihydroxysilyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable for applications requiring both acidic and silanol functionalities.
Eigenschaften
CAS-Nummer |
77472-15-2 |
|---|---|
Molekularformel |
C2H8O6SSi |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-trihydroxysilylethanesulfonic acid |
InChI |
InChI=1S/C2H8O6SSi/c3-9(4,5)1-2-10(6,7)8/h6-8H,1-2H2,(H,3,4,5) |
InChI-Schlüssel |
NRPMOERNXKBKQR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)O)[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


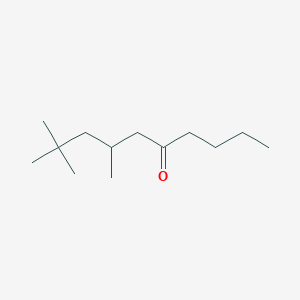
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)

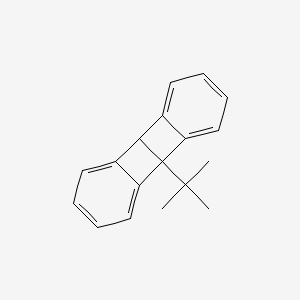
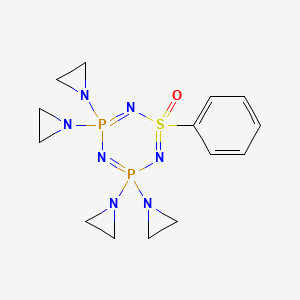

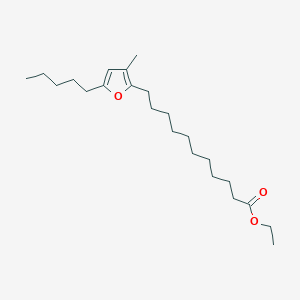
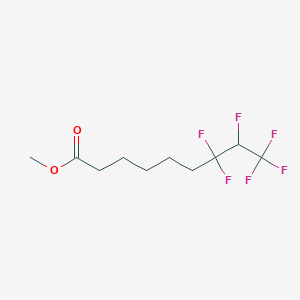

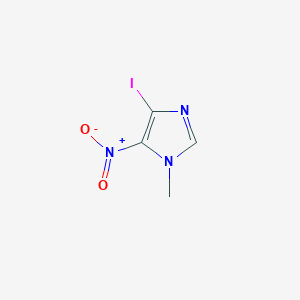

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)

